4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c16-13-3-1-12(2-4-13)15(19)17-8-5-14(18)11-6-9-20-10-7-11/h1-4,11,14,18H,5-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCUHQTOAJOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .
Chemical Reactions Analysis
Oxidation Reactions
The secondary hydroxy group on the propyl chain undergoes oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent convert the alcohol to a ketone without degrading the tetrahydropyran (oxane) ring.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Alcohol → Ketone | PCC in CH₂Cl₂, 0–25°C | 4-Chloro-N-[3-oxo-3-(oxan-4-yl)propyl]benzamide |
This transformation is critical for modifying the compound’s polarity and biological activity.
Amide Hydrolysis
The amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 hr | 4-Chlorobenzoic acid + 3-Amino-3-(oxan-4-yl)propan-1-ol |
| Basic Hydrolysis | NaOH (aq), Δ, 8 hr | 4-Chlorobenzoate salt + 3-Amino-3-(oxan-4-yl)propan-1-ol |
Hydrolysis products are valuable intermediates for synthesizing derivatives or studying metabolic pathways.
Nucleophilic Aromatic Substitution
The chloro substituent on the benzene ring participates in nucleophilic substitution under specific conditions. Electron-withdrawing groups (e.g., amide) activate the ring for reactions with amines or alkoxides .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Chloro → Methoxy | NaOMe, CuI, DMF, 100°C | 4-Methoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Such substitutions enable diversification of the aromatic moiety for structure-activity relationship studies .
Esterification and Acylation
The hydroxy group reacts with acyl chlorides or anhydrides to form esters, enhancing the compound’s lipophilicity.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Ester Formation | Ac₂O, pyridine, RT | 4-Chloro-N-[3-acetoxy-3-(oxan-4-yl)propyl]benzamide |
Ester derivatives are often used to improve bioavailability in drug development.
Ring-Opening Reactions
The oxan-4-yl (tetrahydropyran) ring undergoes acid-catalyzed ring-opening to form a diol, which can further react or cyclize.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), H₂O, Δ | 4-Chloro-N-[3-hydroxy-3-(4-hydroxypentyl)propyl]benzamide |
This reaction modifies the aliphatic chain’s conformational flexibility.
Coupling Reactions
The amide nitrogen or hydroxy group can serve as a site for cross-coupling (e.g., Buchwald-Hartwig) to introduce aryl or alkyl groups .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 4-Aryl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
These reactions are pivotal for synthesizing libraries of analogs in medicinal chemistry .
Key Research Findings:
-
Optimized Conditions : Oxidation and hydrolysis require strict temperature control to prevent side reactions.
-
Catalytic Efficiency : Palladium catalysts enhance coupling yields (>80%) compared to copper-mediated methods .
-
Stability : The compound is stable in neutral aqueous solutions but degrades under prolonged acidic/basic conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C15H20ClNO3, featuring a benzamide core with a chlorine atom and a hydroxy group attached to an oxan-4-yl propyl chain. Its unique structure contributes to its diverse applications.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to form carbonyl compounds. | Potassium permanganate (KMnO4) |
| Reduction | Amide bond can be reduced to form amines. | Lithium aluminum hydride (LiAlH4) |
| Substitution | Chlorine can be replaced with nucleophiles. | Sodium methoxide (NaOCH3) |
Biology
- Biological Activity : Research indicates that 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Medicine
- Therapeutic Potential : The compound is under investigation for its therapeutic effects in treating diseases such as cancer and inflammatory disorders. Preliminary studies suggest that it may inhibit specific pathways involved in disease progression.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, researchers assessed the compound's ability to modulate inflammatory cytokines in vitro. The findings revealed that treatment with this compound reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide
- Structure : Propyl chain substituted with a pyrrolidine (5-membered nitrogen-containing ring) instead of oxane.
Key Data :
Property Value Molecular Formula C₁₄H₁₉ClN₂O Molecular Weight 266.77 g/mol LogP (Predicted) ~2.1 (moderate lipophilicity) - Comparison : The pyrrolidine ring introduces basicity due to the secondary amine, contrasting with the oxygen-containing oxane ring in the target compound. This difference may alter hydrogen-bonding capacity and solubility .
4-Chloro-N-(3-fluoro-1-hydroxypropyl)benzamide (2j)
- Structure : Propyl chain with a hydroxyl and a fluorine substituent.
- Key Data: Property Value Molecular Formula C₁₀H₁₀ClFNO₂ Molecular Weight 238.64 g/mol Yield 40% (synthesized via photoredox catalysis)
- Comparison : The fluorine atom enhances electronegativity and metabolic stability compared to the oxane ring. The absence of a bulky heterocycle may improve membrane permeability but reduce target specificity .
Crystal Structure of 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate
- Structure : Piperidine ring substituted with a 4-chlorobenzoyl group.
Key Data :
Property Value Conformation Chair conformation of piperidine Hydrogen Bonding O–H···O, N–H···O, C–H···O - The oxane ring in the target compound may exhibit similar conformational rigidity but with reduced hydrogen-bond donor capacity .
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide
- Structure : Complex substituents including a methoxyphenyl group and chlorobenzyl amine.
Key Data :
Property Value Molecular Weight 464.98 g/mol Melting Point 142.9–143.4°C LogP ~3.2 (calculated) - Comparison : The extended aromatic system increases lipophilicity and may enhance protein binding. The target compound’s oxane ring could mitigate excessive hydrophobicity, improving aqueous solubility .
Enzyme Inhibition and Ligand Activity
- 4-Chloro-N-[3-(dimethylamino)propyl]benzamide (15): Stimulates soluble guanylate cyclase (sGC), a key enzyme in vasodilation pathways. The dimethylamino group’s basicity likely facilitates ionic interactions with the enzyme’s active site .
Biological Activity
4-Chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a synthetic compound with a complex molecular structure that includes a benzamide core, a chlorine atom, and an oxan-4-yl propyl chain. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
The molecular formula for this compound is , with a molecular weight of 247.69 g/mol. The compound's structure allows for various chemical reactions, such as oxidation, reduction, and substitution, which can lead to different derivatives with potentially enhanced biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antimicrobial Activity : Various benzamide derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Some studies suggest that such compounds may inhibit inflammatory pathways.
- Potential Therapeutic Effects : Investigations into their roles in treating diseases such as heart failure and cancer are ongoing.
The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways that lead to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of benzamide derivatives found that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Anti-inflammatory Effects
Research conducted on the anti-inflammatory effects of related compounds demonstrated that they could reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may also possess similar properties, warranting further investigation.
Case Study 3: Cardiovascular Implications
A model assessing the effects of benzamide derivatives on heart failure indicated that certain structural modifications could enhance their protective effects on cardiac tissue during ischemia-reperfusion injury. The study highlighted the potential role of these compounds in modulating left ventricular pressure, which could be beneficial in heart failure treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
